molecular formula C8H6F3NO3 B1403502 Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate CAS No. 1060810-77-6

Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate

Cat. No. B1403502
M. Wt: 221.13 g/mol
InChI Key: HLCFSNOWINLKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate” is a chemical compound with the molecular formula C8H6F3NO3 . It’s a derivative of isonicotinic acid, which is itself a derivative of nicotinic acid or niacin, a B vitamin . The compound is used in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate” consists of a pyridine ring attached to a methyl carboxylate . The trifluoromethyl group is attached to the 6-position of the pyridine ring .


Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate” has a molecular weight of 221.13 g/mol . It’s typically stored at room temperature under an inert atmosphere . The compound is a liquid or semi-solid or solid or lump .

Scientific Research Applications

Pest Management

Methyl isonicotinate, a compound related to Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate, shows promise in pest management, particularly against thrips. It acts as a non-pheromone semiochemical, attracting thrips to traps and potentially being used in mass trapping and lure-and-kill strategies in various crops (Teulon et al., 2017).

Pharmaceutical Applications

Compounds with a structure similar to Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate have been studied for their potential pharmaceutical applications. For instance, derivatives of 2-hydroxypropionanilides, which share some structural similarities, were found to have antiandrogen activity, suggesting potential use in treating androgen-responsive diseases (Tucker et al., 1988).

Antimycobacterial Activity

A series of compounds including 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles have shown potent activity against Mycobacterium tuberculosis, including INH-resistant strains. These compounds are designed using the isonicotinic acid scaffold, indicating potential applications in tuberculosis treatment (da Silva et al., 2008).

Chemical Synthesis

Isonicotinic acid derivatives, including those structurally related to Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate, are used as catalysts and intermediates in various chemical syntheses. For example, isonicotinic acid has been employed as a dual and biological organocatalyst in the preparation of pyranopyrazoles (Zolfigol et al., 2013).

Material Science

In the field of material science, derivatives of isonicotinic acid are used in the synthesis of novel materials. For instance, sulfonated aromatic diamine monomers with a trifluoromethyl group have been synthesized and applied in creating thin-film composite nanofiltration membranes, showing improved water flux and dye treatment capabilities (Liu et al., 2012).

Analytical Chemistry

The reduction mechanism of the >CO group in compounds like Methyl isonicotinate has been investigated, contributing to the understanding of chemical reactions in analytical chemistry (Laviron et al., 1994).

Antibacterial Studies

Compounds structurally similar to Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate have been studied for their antibacterial properties. For instance, metal complexes of 2-Hydroxy-6-methylnicotinic acid have shown promising results against various bacteria (Verma & Bhojak, 2018).

Safety And Hazards

“Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl 2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-5(8(9,10)11)12-6(13)3-4/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCFSNOWINLKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165847
Record name Methyl 1,2-dihydro-2-oxo-6-(trifluoromethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate

CAS RN

1060810-77-6
Record name Methyl 1,2-dihydro-2-oxo-6-(trifluoromethyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060810-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2-dihydro-2-oxo-6-(trifluoromethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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